
(4-Acetylamino-cyclohexylamino)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Acetylamino-cyclohexylamino)-acetic acid is an organic compound with a complex structure that includes both acetylamino and cyclohexylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetylamino-cyclohexylamino)-acetic acid typically involves the reaction of cyclohexylamine with acetic anhydride to form an intermediate, which is then reacted with glycine to produce the final compound. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents like ethanol or methanol.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4-Acetylamino-cyclohexylamino)-acetic acid can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The amino groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Acetylamino-cyclohexylamino)-acetic acid is used as a building block for synthesizing more complex molecules. It can be used in the development of new materials or as an intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions or as a precursor for biologically active molecules.
Medicine
Pharmaceutical applications include its use as a precursor for drug development. It may be used to synthesize compounds with potential therapeutic effects, such as anti-inflammatory or analgesic agents.
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials that require specific chemical properties.
Mecanismo De Acción
The mechanism of action of (4-Acetylamino-cyclohexylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino and cyclohexylamino groups can interact with active sites on enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction or metabolic pathways, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- Trans-4-amino-cyclohexyl-acetyl acid ethyl ester
- Ethyl (3R,4R,5S)-4- [acetyl (tert-butyl)amino]-5- [bis (prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate
Uniqueness
(4-Acetylamino-cyclohexylamino)-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C10H18N2O3 |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
2-[(4-acetamidocyclohexyl)amino]acetic acid |
InChI |
InChI=1S/C10H18N2O3/c1-7(13)12-9-4-2-8(3-5-9)11-6-10(14)15/h8-9,11H,2-6H2,1H3,(H,12,13)(H,14,15) |
Clave InChI |
WYDNDXIUKFAMMJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1CCC(CC1)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


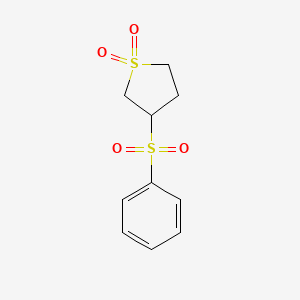
![N'-[2-(4-methoxyphenoxy)acetyl]-1-benzofuran-2-carbohydrazide](/img/structure/B12117823.png)
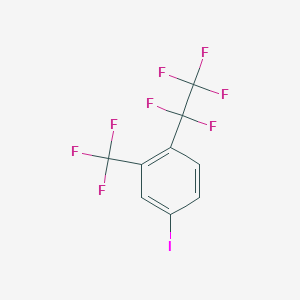
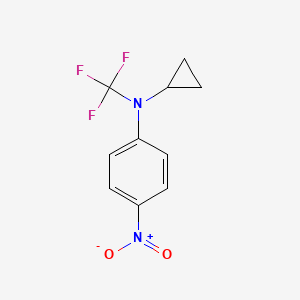
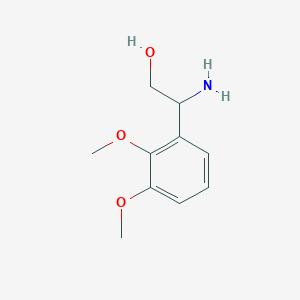
![4-[Ethyl(phenyl)amino]butanoic acid](/img/structure/B12117860.png)
![N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12117861.png)
![5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B12117867.png)
![3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B12117868.png)

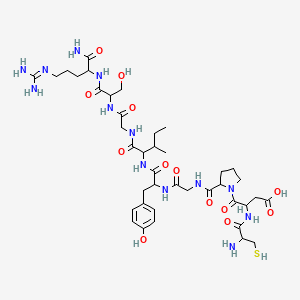

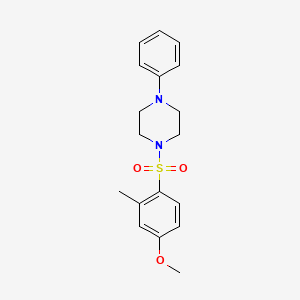
![2-{5-[4-(Tert-butyl)phenyl]-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B12117903.png)
